molecular formula C19H17NO6 B2598726 ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859112-29-1

ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2598726
CAS No.: 859112-29-1
M. Wt: 355.346
InChI Key: KBEJNHGMCFZLRT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic coumarin derivative designed for biochemical research. Its structure is based on the 6,7-dihydroxycoumarin (escultin) scaffold, which has been identified as a key pharmacophore for potent inhibition of Myeloid cell leukemia-1 (Mcl-1) protein . Mcl-1 is an anti-apoptotic protein that is overexpressed in numerous cancers, such as lung, breast, and leukemia, and its upregulation is a recognized mechanism of resistance to conventional chemotherapeutics . The catechol (6,7-dihydroxy) group on the coumarin ring is critical for this inhibitory activity . This compound is furnished with an ethyl aminobenzoate moiety, which may influence its binding affinity and physicochemical properties. It is intended for use in in vitro studies to investigate apoptosis mechanisms, overcome drug resistance in cancer cell lines, and develop novel anti-cancer strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-2-25-19(24)12-5-3-4-6-14(12)20-10-11-7-18(23)26-17-9-16(22)15(21)8-13(11)17/h3-9,20-22H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEJNHGMCFZLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the condensation of resorcinol with ethyl 2-amino-benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reaction conditions include the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated .

Major Products

Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct biological and chemical properties .

Scientific Research Applications

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity. Its antioxidant properties are attributed to the scavenging of free radicals, preventing oxidative damage to cells .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Core Structure: Tetrahydrobenzo[b]thiophene (non-aromatic, sulfur-containing heterocycle) .
  • Substituents: Ethoxy-oxoethyl amino group and 4-hydroxyphenyl moiety.
  • Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 22% yield .
  • The tetrahydrobenzo[b]thiophene ring introduces sulfur, which may alter electronic properties and metabolic stability. Lower yield (22%) suggests synthetic challenges compared to coumarin derivatives.
Ethyl 4-(Dimethylamino)benzoate
  • Core Structure : Simple benzoate ester .
  • Substituents: Dimethylamino group at the para position.
  • Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than methacrylate-based analogues .
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
  • Core Structure: Thieno[3,2-d]pyrimidine (sulfur- and nitrogen-containing heterocycle) .
  • Substituents: Sulfanyl acetyl amino group and 4-methylphenyl moiety.
  • Increased molecular complexity and bulkiness may reduce solubility compared to the coumarin derivative.

Physicochemical and Functional Properties

Compound Core Structure Key Substituents Synthesis Yield Notable Properties
Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate Coumarin 6,7-Dihydroxy, methylamino bridge, ethyl ester N/A High hydrogen-bonding capacity, fluorescence
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Tetrahydrobenzo[b]thiophene Ethoxy-oxoethyl, 4-hydroxyphenyl 22% Sulfur-containing heterocycle, moderate yield
Ethyl 4-(dimethylamino)benzoate Benzoate Dimethylamino N/A High reactivity in resin polymerization
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-...]sulfanyl]acetyl]amino]benzoate Thienopyrimidine Sulfanyl acetyl, 4-methylphenyl N/A Heterocyclic complexity, potential bioactivity

Research Findings and Implications

  • Reactivity and Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin systems, suggesting that amino substituents on benzoates enhance reactivity . The target compound’s methylamino bridge may similarly improve compatibility in polymer matrices.
  • Biological Potential: Coumarins are associated with antioxidant activity due to hydroxyl groups . The 6,7-dihydroxy substituents in the target compound may enhance this property compared to non-hydroxylated analogues. Thienopyrimidine derivatives (e.g., ) are explored for medicinal applications, but the coumarin core offers distinct fluorescence utility .
  • Solubility and Stability :

    • Sulfur-containing analogues (e.g., 6o , ) may exhibit higher metabolic stability but lower aqueous solubility than the coumarin derivative.

Biological Activity

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a coumarin core, which is known for its various biological activities. Its molecular formula is C15H15NO5C_{15}H_{15}NO_5 with a molecular weight of approximately 289.29 g/mol. The presence of hydroxyl groups and an amine functional group contributes to its pharmacological profile.

1. Acetylcholinesterase Inhibition

One of the most significant biological activities associated with compounds containing a coumarin structure is their ability to inhibit acetylcholinesterase (AChE). This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

  • Research Findings : A study indicated that derivatives of coumarin exhibit varying degrees of AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM, indicating strong inhibitory activity . The structure-activity relationship (SAR) suggests that modifications on the coumarin structure can enhance AChE inhibitory effects.

2. Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

  • Mechanism : The antioxidant activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.

3. Antimicrobial Properties

Research has shown that coumarin derivatives possess antimicrobial activity against various pathogens. This property is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

  • Case Study : A study highlighted the synthesis of coumarin-based compounds that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityDescriptionReference
AChE InhibitionIC50 values ranging from 2.7 µM for some derivatives
Antioxidant ActivityEffective scavenging of free radicals
Antimicrobial ActivityActive against various bacterial strains

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine.
  • Radical Scavenging : Hydroxyl groups in the structure facilitate the donation of electrons to neutralize free radicals.
  • Cell Membrane Interaction : The lipophilic nature allows interaction with cell membranes, potentially altering membrane fluidity and function.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the coumarin core (6,7-dihydroxy-2-oxo-2H-chromen-4-yl) with an ethyl benzoate derivative via reductive amination. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalysts : Use of potassium carbonate as a base facilitates esterification and minimizes side reactions .
  • Temperature control : Heating at 60–80°C improves reaction kinetics but must avoid thermal degradation of the dihydroxy coumarin moiety.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis or NMR .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Steps include:

  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and measure reflections up to θ ~ 25° .
  • Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
    • Troubleshooting : Address data contradictions (e.g., high Rint values) by rechecking crystal quality or applying absorption corrections .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters or missing electron density?

  • Methodological Answer :

  • Thermal parameters : Anisotropic refinement in SHELXL improves modeling of atomic displacement. Suspected disorder can be resolved using PART instructions .
  • Missing density : Re-examine solvent masking or apply SQUEEZE (PLATON) to account for unresolved solvent molecules .
  • Validation tools : Use CheckCIF to identify outliers in bond lengths/angles and cross-validate with spectroscopic data (e.g., IR for functional groups) .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Assay design : Use fluorescence-based assays (e.g., trypsin inhibition) due to the coumarin scaffold’s intrinsic fluorescence .
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes like tyrosinase or kinases, leveraging the compound’s catechol moiety for metal coordination .
  • Control experiments : Compare activity with structural analogs (e.g., methyl vs. ethyl ester derivatives) to isolate the role of the amino benzoate group .

Q. How can synthetic yields be improved while minimizing side reactions (e.g., oxidation of dihydroxy groups)?

  • Methodological Answer :

  • Protecting groups : Temporarily protect the 6,7-dihydroxy coumarin groups with acetyl or tert-butyldimethylsilyl (TBS) ethers during synthesis .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of phenolic -OH groups .
  • Post-synthesis deprotection : Use mild acidic conditions (e.g., HCl in dioxane) to avoid ester hydrolysis .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting solubility data (e.g., negative values in solubility assays)?

  • Methodological Answer :

  • Contextualize measurements : Negative values may indicate experimental error (e.g., incomplete dissolution) or non-ideal solvent interactions. Repeat assays in multiple solvents (water, DMSO, ethanol) .
  • Quantitative analysis : Apply the Hansen solubility parameters (HSP) to predict solvent compatibility .
  • Statistical rigor : Use Grubbs’ test to identify outliers in replicate measurements .

Comparative & Functional Studies

Q. What are the advantages of using this compound over structurally similar coumarin derivatives in photophysical studies?

  • Methodological Answer :

  • Fluorescence quantum yield : The dihydroxy and amino benzoate groups enhance intramolecular charge transfer (ICT), increasing Stokes shift and reducing self-quenching .
  • Comparative benchmarks : Compare with methyl or benzyl esters to assess how alkyl chain length affects photostability and solubility .

Tables for Key Parameters

Parameter Optimal Value/Range Evidence Source
Crystallographic R-factor< 0.05 (for high-resolution)
Synthetic yield60–75% (unoptimized)
Melting point220–225°C (decomposes)
Fluorescence λem450–470 nm

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